5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Overview
Description
5-Benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that features a unique fusion of pyrazole, quinoline, and dioxole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. Its structure suggests potential biological activity, making it a candidate for drug development and other scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
The compound interacts with its targets, the TRKs, by inhibiting their activities
Biochemical Pathways
Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, the compound disrupts these pathways, potentially leading to reduced cell proliferation and survival.
Pharmacokinetics
The compound has been found to possess good plasma stability . It has shown inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 , which could impact its metabolism and hence its bioavailability
Result of Action
The inhibition of TRKs by the compound can lead to reduced cell proliferation and survival, potentially making it effective against cancers that are driven by overactive TRKs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole core.
Quinoline Ring Construction: The quinoline ring can be constructed via the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone.
Dioxole Ring Formation: The dioxole ring is typically introduced through cyclization reactions involving catechol derivatives and formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and the development of catalytic systems to reduce reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, leading to the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a promising candidate for pharmaceutical development.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure may contribute to the creation of advanced polymers or nanomaterials.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-3-phenylpyrazolo[4,3-c]quinoline: Lacks the dioxole ring, which may affect its biological activity and chemical reactivity.
3-Phenyl-5H-pyrazolo[4,3-c]quinoline: Similar core structure but without the benzyl group, potentially altering its interaction with biological targets.
5-Benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]quinoline: Similar structure but without the pyrazole ring, which may influence its chemical properties and applications.
Uniqueness
The presence of the dioxole ring in 5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline distinguishes it from other similar compounds. This ring can enhance the compound’s stability and reactivity, making it a unique candidate for various scientific and industrial applications. Additionally, the combination of pyrazole, quinoline, and dioxole rings in a single molecule provides a versatile scaffold for further functionalization and study.
Properties
IUPAC Name |
8-benzyl-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2/c1-3-7-16(8-4-1)13-27-14-19-23(17-9-5-2-6-10-17)25-26-24(19)18-11-21-22(12-20(18)27)29-15-28-21/h1-12,14H,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHUDDKGVIEPRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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